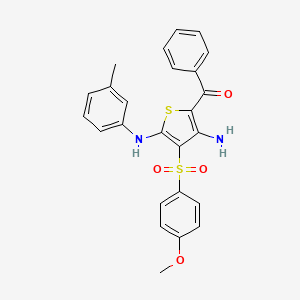

5-BENZOYL-3-(4-METHOXYBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(3-methylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c1-16-7-6-10-18(15-16)27-25-24(33(29,30)20-13-11-19(31-2)12-14-20)21(26)23(32-25)22(28)17-8-4-3-5-9-17/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOWJJDZQCGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-BENZOYL-3-(4-METHOXYBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of substituents such as benzoyl and methoxybenzenesulfonyl groups enhances its pharmacological profile. Thiophene derivatives are often linked to various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiophene derivatives. For instance, compounds with thiophene rings have shown significant activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The antimicrobial activity is often enhanced through metal chelation, which increases the efficacy of these compounds against resistant strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-BENZOYL... | E. coli | 2-5 μg/mL |

| S. aureus | 1-3 μg/mL | |

| P. aeruginosa | 0.5-2 μg/mL |

Anticancer Activity

Thiophene derivatives are also being explored for their anticancer properties. Research indicates that certain thiophene-based compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of various thiophene derivatives, it was found that some exhibited IC50 values indicating potent anticancer activity:

- MCF-7 Cell Line : IC50 values ranged from 5 to 15 μM.

- HeLa Cell Line : IC50 values ranged from 10 to 20 μM.

This suggests that modifications in the thiophene structure can lead to enhanced anticancer activity.

Enzyme Inhibition

Another significant area of research involves the inhibition of specific enzymes by thiophene derivatives. For example, studies have shown that certain compounds can act as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases . The inhibitory activity varies depending on the specific isoform targeted (e.g., hCA II, hCA IX).

Table 2: Enzyme Inhibition by Thiophene Derivatives

| Compound Name | Enzyme Target | Inhibition Constant (Ki) |

|---|---|---|

| 5-BENZOYL... | hCA II | Subnanomolar range |

| hCA IX | Nanomolar range |

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. Studies suggest that compounds similar to 5-benzoyl-3-(4-methoxybenzenesulfonyl)-N2-(3-methylphenyl)thiophene-2,4-diamine exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | E. coli, S. aureus | 2-5 μg/mL |

| Thiophene Derivative B | P. aeruginosa, C. albicans | 1.95-7.81 μg/mL |

| This compound | TBD | TBD |

Research indicates that metal complexes derived from thiophene compounds can enhance their biological activity against various pathogens, making them promising candidates for antimicrobial therapies .

Anti-inflammatory Activity

Thiophene derivatives also demonstrate anti-inflammatory properties. These compounds may inhibit prostaglandin synthesis at injury sites, which is crucial for managing inflammation-related conditions.

Case Study : A study on related thiophene compounds revealed their effectiveness in reducing inflammation in animal models when administered at specific dosages. The results indicated a significant decrease in inflammatory markers compared to control groups .

Cytotoxicity and Cancer Research

The cytotoxic potential of thiophene derivatives has been extensively studied in various cancer cell lines. For instance, compounds similar to this compound have shown promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiophene Derivative C | MCF-7 | 10 |

| Thiophene Derivative D | HeLa | 15 |

| This compound | TBD | TBD |

Preliminary findings suggest that specific functional groups enhance the cytotoxic effects of these compounds through apoptosis induction in cancer cells .

Material Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics and photonics. Their ability to conduct electricity and their stability under various conditions allow them to be used in:

- Organic light-emitting diodes (OLEDs)

- Organic photovoltaics (solar cells)

- Field-effect transistors (FETs)

Research into the use of thiophene derivatives in these fields is ongoing, with promising results indicating improved efficiency and stability compared to traditional materials .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization may involve adjusting reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and purification techniques. For example, column chromatography (using gradients of ethyl acetate/hexane) or recrystallization in polar aprotic solvents (DMF/ethanol mixtures) can enhance purity . Monitoring intermediates via TLC and confirming final structure with H/C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : A combination of spectroscopic methods is essential:

- NMR : Confirm substitution patterns (e.g., benzoyl vs. sulfonyl groups) and aromatic proton coupling.

- FT-IR : Validate functional groups (C=O stretch at ~1680 cm, S=O stretch at ~1350–1150 cm).

- HPLC-MS : Assess purity and molecular ion consistency .

Q. How can initial biological activity screening be designed to identify potential therapeutic targets?

- Methodological Answer : Use high-throughput screening (HTS) assays targeting pathways relevant to the compound’s structural motifs (e.g., kinase inhibition, oxidative stress response via Keap1-Nrf2-ARE pathway). Dose-response curves (IC/EC) and counter-screening against related receptors/enzymes reduce false positives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Conduct a systematic meta-analysis of existing data, focusing on variables like assay conditions (pH, cell lines), compound solubility (DMSO vs. aqueous buffers), and batch-to-batch purity differences. Replicate key experiments under standardized protocols .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding poses in target proteins (e.g., kinases). Pair with QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate physicochemical properties with activity .

Q. What experimental frameworks assess the environmental impact of this compound?

- Methodological Answer : Follow OECD guidelines for environmental fate studies:

- Biodegradation : Use OECD 301B (CO evolution test).

- Ecototoxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).

- Partitioning : Measure logK (octanol-water) and soil adsorption coefficients (K) .

Q. How can researchers align mechanistic studies with theoretical frameworks in medicinal chemistry?

- Methodological Answer : Integrate enzyme kinetics (Michaelis-Menten analysis) with molecular dynamics simulations (e.g., GROMACS) to explore binding stability. Validate hypotheses using site-directed mutagenesis of target proteins or isotopic labeling of the compound .

Methodological Design & Data Analysis

Q. What statistical approaches ensure robustness in dose-response experiments?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves, reporting 95% confidence intervals for IC/EC. Include replicates (n ≥ 3) and controls for assay drift (e.g., Z’-factor > 0.5 in HTS) .

Q. How can bibliometric analysis identify gaps in existing literature on this compound?

- Methodological Answer : Tools like VOSviewer or CiteSpace map keyword co-occurrence networks (e.g., “synthesis,” “SAR,” “toxicity”). Prioritize understudied areas (e.g., metabolic pathways, enantiomer-specific activity) and cross-reference patent databases (Espacenet, USPTO) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.